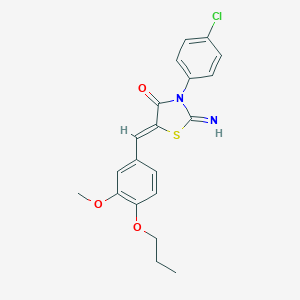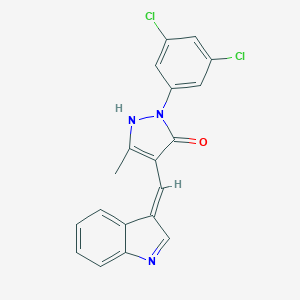![molecular formula C23H18ClN3O2S B302859 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B302859.png)
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a suitable candidate for use in scientific research.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound may also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has minimal toxicity in vitro and in vivo. The compound has been shown to have low cytotoxicity in human cancer cell lines and low acute toxicity in mice. Additionally, the compound has been shown to have low hemolytic activity, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is its potential for use in the development of new drugs and antibiotics. The compound has been shown to have promising activity against cancer cells and a range of bacteria. However, one of the limitations of the compound is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One potential direction is the development of new anticancer drugs based on the compound. Another potential direction is the development of new antibiotics based on the compound's antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.
合成法
The synthesis method for 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves the reaction of 4-chlorobenzenethiol with 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 3-(bromomethyl)phenylboronic acid to obtain the final compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. The compound has been shown to have promising antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been shown to have antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), making it a potential candidate for the development of new antibiotics.
特性
製品名 |
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide |
|---|---|
分子式 |
C23H18ClN3O2S |
分子量 |
435.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18ClN3O2S/c1-15-4-2-5-16(12-15)22-26-27-23(29-22)17-6-3-7-19(13-17)25-21(28)14-30-20-10-8-18(24)9-11-20/h2-13H,14H2,1H3,(H,25,28) |
InChIキー |
IKGOWCDSENGFLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)
![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)

![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)